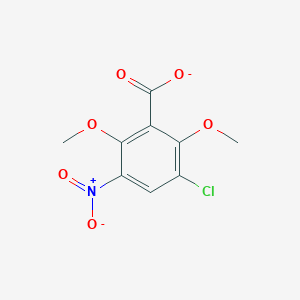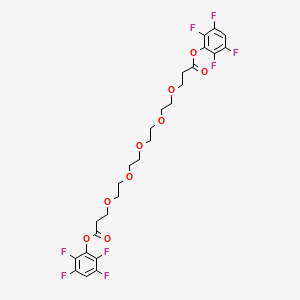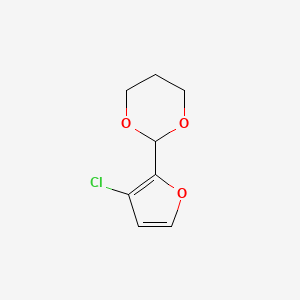
5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs and their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . Another approach involves the use of AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes . These reactions are carried out under moderate conditions and yield substituted isoxazoles efficiently.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and provide a sustainable approach to large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . The reactions are typically carried out under mild conditions, ensuring high regioselectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds yields 3,5-disubstituted isoxazoles .
Applications De Recherche Scientifique
5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to act as inhibitors of enzymes and receptors, modulating various biological processes . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: Another isoxazole derivative with similar structural features.
Sulfamethoxazole: An antibiotic containing the isoxazole moiety.
Uniqueness
5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid is unique due to its specific ethoxycarbonyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications.
Propriétés
Formule moléculaire |
C13H11NO5 |
|---|---|
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
5-(4-ethoxycarbonylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO5/c1-2-18-13(17)9-5-3-8(4-6-9)11-7-10(12(15)16)14-19-11/h3-7H,2H2,1H3,(H,15,16) |
Clé InChI |
RTTHFPFOHSNXHN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)







![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)

![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)

![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)
